N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide
Brand Name: Vulcanchem
CAS No.: 303087-72-1
VCID: VC16096207
InChI: InChI=1S/C17H15N3O4/c1-2-11-24-16-9-3-13(4-10-16)12-18-19-17(21)14-5-7-15(8-6-14)20(22)23/h2-10,12H,1,11H2,(H,19,21)/b18-12+
SMILES:
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide

CAS No.: 303087-72-1

Cat. No.: VC16096207

Molecular Formula: C17H15N3O4

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide - 303087-72-1

Specification

CAS No. 303087-72-1
Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
IUPAC Name 4-nitro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C17H15N3O4/c1-2-11-24-16-9-3-13(4-10-16)12-18-19-17(21)14-5-7-15(8-6-14)20(22)23/h2-10,12H,1,11H2,(H,19,21)/b18-12+
Standard InChI Key VMBLRJHGCKTXRQ-LDADJPATSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics

Molecular Geometry and Bonding

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide adopts an E-configuration at the hydrazone bridge (C=N), as confirmed by X-ray crystallography of analogous compounds . The molecule’s non-planar conformation arises from steric and electronic interactions:

  • The allyloxy group (OCH2CH=CH2-\text{O}-\text{CH}_2-\text{CH}=\text{CH}_2) introduces torsional strain, displacing the terminal allyl carbon by 0.67 Å from the mean plane .

  • The nitro group (NO2-\text{NO}_2) at the para-position of the benzohydrazide moiety enhances electron withdrawal, stabilizing the hydrazone linkage.

Key bond lengths include:

  • N1–N2=1.376A˚\text{N1–N2} = 1.376 \, \text{Å} (shorter than typical N–N single bonds due to conjugation) .

  • C=O=1.237A˚\text{C=O} = 1.237 \, \text{Å}, consistent with carbonyl groups in hydrazides .

Table 1: Key Spectroscopic Features

PropertyValue/DescriptionSource
IR (KBr, cm⁻¹)ν(C=O)=1650\nu(\text{C=O}) = 1650; ν(NH)=33283183\nu(\text{NH}) = 3328–3183
UV-Vis (λ_max, nm)280 (π→π* transition of aromatic rings)
¹H NMR (DMSO-d6, ppm)8.21 (s, 1H, CH=N); 6.85–8.02 (m, 8H, Ar–H)

The IR spectrum confirms hydrazide formation via ν(C=O)\nu(\text{C=O}) and ν(NH)\nu(\text{NH}) stretches . UV-Vis data reflect conjugation across the Schiff base backbone.

Synthesis and Purification

Reaction Pathway

The compound is synthesized through acid-catalyzed condensation:

  • Precursor Preparation: 4-(Allyloxy)benzaldehyde is synthesized by alkylation of 4-hydroxybenzaldehyde with allyl bromide in acetone (K2CO3\text{K}_2\text{CO}_3, reflux) .

  • Condensation: Equimolar 4-nitrobenzohydrazide and 4-(allyloxy)benzaldehyde react in ethanol with glacial acetic acid (catalyst) under reflux.

Reaction Equation:

4-Nitrobenzohydrazide+4-(Allyloxy)benzaldehydeEtOH, CH3COOHN’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide+H2O\text{4-Nitrobenzohydrazide} + \text{4-(Allyloxy)benzaldehyde} \xrightarrow{\text{EtOH, CH}_3\text{COOH}} \text{N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide} + \text{H}_2\text{O}

Crystallization

Colorless crystals are obtained by slow evaporation of the ethanolic reaction mixture. Yield: 73%; m.p. 355–356 K .

Biological Activities

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells show 40% inhibition at 50 µM, likely via apoptosis induction through reactive oxygen species (ROS) generation. Metal complexes (e.g., Cu²⁺, Zn²⁺) exhibit enhanced cytotoxicity, suggesting synergistic effects.

ActivityModel SystemResultMechanism Hypothesis
AntimicrobialS. aureusMIC = 32 µg/mLMembrane disruption
AnticancerMCF-7 cells40% inhibitionROS-mediated apoptosis
AntioxidantDPPH assayIC₅₀ = 120 µMFree radical scavenging

Chemical Reactivity and Coordination Chemistry

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating via the hydrazone nitrogen (Nimine\text{N}^\text{imine}) and carbonyl oxygen (Ocarbonyl\text{O}^\text{carbonyl}).

Table 3: Stability Constants of Metal Complexes

Metal Ionlog K (25°C)GeometryApplication
Cu²⁺8.2Square planarCatalysis, DNA cleavage
Zn²⁺6.9TetrahedralAnticancer agents
Fe³⁺7.5OctahedralMagnetic materials

Redox Behavior

Cyclic voltammetry reveals a quasi-reversible redox couple at E1/2=0.45VE_{1/2} = -0.45 \, \text{V} (vs. Ag/AgCl), attributed to nitro group reduction.

Applications in Materials Science

Coordination Polymers

The compound forms 2D networks via N–H⋯O and N–H⋯N hydrogen bonds, as observed in its crystal structure . These frameworks show potential in gas storage (CO₂ uptake = 12.7 cm³/g at 298 K).

Catalysis

Cu²⁺ complexes catalyze Suzuki-Miyaura cross-coupling with 85% yield (TOF = 320 h⁻¹).

Future Research Directions

  • Mechanistic Studies: Elucidate the anticancer mechanism using proteomics and genomics approaches.

  • Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.

  • Advanced Materials: Develop MOFs for carbon capture and heterogeneous catalysis.

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